molecular formula C17H13FN2O3S B11092402 (5E)-1-(4-fluorobenzyl)-5-[(5-methylthiophen-2-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-1-(4-fluorobenzyl)-5-[(5-methylthiophen-2-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11092402
M. Wt: 344.4 g/mol
InChI Key: DAMQNVUHIAZYIE-RIYZIHGNSA-N
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Description

(5E)-1-(4-fluorobenzyl)-5-[(5-methylthiophen-2-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione: is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a fluorobenzyl group, a methylthiophenyl group, and a pyrimidine trione core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-1-(4-fluorobenzyl)-5-[(5-methylthiophen-2-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the condensation of urea with malonic acid derivatives under acidic or basic conditions.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via nucleophilic substitution reactions using appropriate fluorobenzyl halides.

    Attachment of the Methylthiophenyl Group: The methylthiophenyl group can be attached through a cross-coupling reaction, such as the Suzuki or Stille coupling, using methylthiophenyl boronic acids or stannanes.

    Final Assembly: The final step involves the condensation of the intermediate compounds to form the desired product, often under reflux conditions with suitable solvents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(5E)-1-(4-fluorobenzyl)-5-[(5-methylthiophen-2-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Halogenated reagents, organometallic reagents, and catalysts such as palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(5E)-1-(4-fluorobenzyl)-5-[(5-methylthiophen-2-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione: has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of (5E)-1-(4-fluorobenzyl)-5-[(5-methylthiophen-2-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways and cellular processes.

    Receptor Binding: It may bind to specific receptors, modulating signal transduction pathways.

    DNA/RNA Interaction: The compound may interact with nucleic acids, influencing gene expression and replication.

Comparison with Similar Compounds

(5E)-1-(4-fluorobenzyl)-5-[(5-methylthiophen-2-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione: can be compared with other pyrimidine derivatives, such as:

  • 1-(4-chlorobenzyl)-5-[(5-methylthiophen-2-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione
  • 1-(4-bromobenzyl)-5-[(5-methylthiophen-2-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

The uniqueness of This compound lies in its specific substituents, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C17H13FN2O3S

Molecular Weight

344.4 g/mol

IUPAC Name

(5E)-1-[(4-fluorophenyl)methyl]-5-[(5-methylthiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C17H13FN2O3S/c1-10-2-7-13(24-10)8-14-15(21)19-17(23)20(16(14)22)9-11-3-5-12(18)6-4-11/h2-8H,9H2,1H3,(H,19,21,23)/b14-8+

InChI Key

DAMQNVUHIAZYIE-RIYZIHGNSA-N

Isomeric SMILES

CC1=CC=C(S1)/C=C/2\C(=O)NC(=O)N(C2=O)CC3=CC=C(C=C3)F

Canonical SMILES

CC1=CC=C(S1)C=C2C(=O)NC(=O)N(C2=O)CC3=CC=C(C=C3)F

Origin of Product

United States

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